Zenarestat - 112733-06-9

Zenarestat

Catalog Number: EVT-286943
CAS Number: 112733-06-9
Molecular Formula: C17H11BrClFN2O4
Molecular Weight: 441.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Zenarestat, also known as CI-1014; FK-366; FR-74366, is an aldose reductase inhibitor. It was investigated as a treatment of diabetic neuropathy and cataract.
Source and Classification

Zenarestat is classified as an aldose reductase inhibitor (ARI), specifically targeting the enzyme aldose reductase type 2 (ALR2). This enzyme is part of the polyol pathway, which converts glucose into sorbitol, a process that can lead to various diabetic complications when dysregulated. Zenarestat has been studied for its potential to mitigate diabetic neuropathy and retinopathy by inhibiting the excessive conversion of glucose to sorbitol under hyperglycemic conditions .

Synthesis Analysis
  1. Starting Materials: The reaction typically begins with benzoylacetone or similar derivatives.
  2. Reagents: Common reagents include sodium hydroxide (as a base) and various solvents such as ethanol.
  3. Reaction Conditions: The reaction is usually conducted under reflux conditions to facilitate the condensation process.
  4. Purification: Post-reaction, the product mixture is often acidified and extracted with organic solvents like ethyl acetate, followed by drying and recrystallization to obtain pure Zenarestat .
Molecular Structure Analysis

The molecular structure of Zenarestat can be described by its chemical formula C16H15O4C_{16}H_{15}O_4. It features a phenyl group attached to a carbonyl system, which plays a critical role in its inhibitory activity against aldose reductase. The structural analysis indicates that Zenarestat contains:

  • Functional Groups: A ketone group and multiple aromatic rings which contribute to its biological activity.
  • Conformation: The spatial arrangement of atoms allows for optimal interaction with the active site of aldose reductase.

Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are typically employed to confirm the structure and purity of synthesized Zenarestat .

Chemical Reactions Analysis

Zenarestat primarily participates in reactions involving enzyme inhibition rather than traditional organic transformations. Its key reaction is with aldose reductase, where it binds to the active site, preventing substrate access and thus inhibiting the conversion of glucose to sorbitol. This inhibition can be quantified using kinetic assays that measure changes in enzyme activity in response to varying concentrations of Zenarestat. The compound's effectiveness can be compared against standard inhibitors like Epalrestat .

Mechanism of Action

The mechanism by which Zenarestat exerts its effects involves competitive inhibition of aldose reductase. Upon binding to the enzyme's active site, Zenarestat alters the enzyme's conformation, reducing its ability to catalyze the reduction of glucose. Key aspects include:

  • Binding Affinity: Studies have shown that Zenarestat has a significant binding affinity for ALR2, which is crucial for its inhibitory action.
  • Kinetic Parameters: The inhibition constant (IC50) values indicate the concentration required for 50% inhibition of enzyme activity; lower values signify higher potency .
Physical and Chemical Properties Analysis

Zenarestat exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 285.29 g/mol.
  • Solubility: It shows variable solubility in organic solvents but limited solubility in water.
  • Stability: The compound is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties influence its formulation in pharmaceutical applications and its behavior in biological systems .

Applications

Zenarestat has been primarily studied for its therapeutic applications in managing diabetic complications such as:

  • Diabetic Neuropathy: By inhibiting aldose reductase, Zenarestat helps reduce sorbitol accumulation in nerve tissues, potentially alleviating symptoms associated with diabetic neuropathy.
  • Diabetic Retinopathy: Its role in preventing retinal damage due to high glucose levels makes it a candidate for treating diabetic retinopathy.

Research continues into optimizing Zenarestat's efficacy and safety profile, along with exploring its potential use in combination therapies for enhanced therapeutic outcomes .

Introduction to Zenarestat in the Context of Aldose Reductase Inhibition

Role of Aldose Reductase in Diabetic Complications

Aldose reductase (ALR2), the first and rate-limiting enzyme of the polyol pathway, catalyzes the NADPH-dependent reduction of glucose to sorbitol. Under normoglycemic conditions, only minimal glucose flux occurs through this pathway. However, during chronic hyperglycemia—a hallmark of diabetes—the polyol pathway becomes markedly activated. This results in intracellular accumulation of osmotically active sorbitol, which cannot readily cross cell membranes, leading to osmotic stress, cellular damage, and depletion of crucial antioxidants like reduced glutathione and NADPH [1] [3] [6]. These biochemical disturbances manifest predominantly in tissues where ALR2 is highly expressed, including the retina, lens, peripheral nerves, kidneys, and vascular endothelial cells. Consequently, the polyol pathway has been mechanistically linked to the development of diabetic microvascular complications such as neuropathy, retinopathy, nephropathy, and cataract formation [1] [3] [6]. The pathway's activation also intersects with other hyperglycemia-induced pathogenic mechanisms, including advanced glycation end-product (AGE) formation, protein kinase C (PKC) activation, and hexosamine pathway flux, amplifying oxidative stress and inflammatory signaling [3] [8].

Zenarestat as a Potent Aldose Reductase Inhibitor: Historical Development and Rationale

Zenarestat (development code FK366) emerged in the late 1980s/early 1990s as a structurally novel, carboxylic acid-containing aldose reductase inhibitor (ARI) designed to mitigate diabetic complications by targeting the polyol pathway. Its development stemmed from the compelling preclinical evidence implicating aldose reductase hyperactivity in the pathogenesis of diabetic complications, particularly neuropathy and retinopathy [1] [5]. Zenarestat belongs to the carboxylic acid class of ARIs, characterized by a negatively charged carboxylate group at physiological pH. This ionization state significantly influences its pharmacokinetic properties and tissue penetration capabilities compared to neutral, hydantoin-based ARIs like sorbinil [1]. Preclinical studies demonstrated its potent inhibitory activity in vitro and in vivo. In galactose-fed dogs—a model replicating polyol pathway flux—Zenarestat administration (30 mg/kg and 180 mg/kg) achieved dose-dependent inhibition of galactitol formation (94% inhibition in the whole retina at the high dose) and significantly ameliorated corneal endothelial cell morphological changes induced by galactosemia [1]. Crucially, long-term studies (13 months) in streptozotocin (STZ)-induced diabetic rats demonstrated that Zenarestat effectively prevented morphological abnormalities in dorsal root ganglia (DRG) sensory neurons and sural nerves, providing direct evidence of its neuroprotective potential by counteracting polyol pathway-mediated damage [5].

Table 1: Key Preclinical Findings for Zenarestat

Model SystemDose/DurationKey FindingsCitation
Galactose-fed dogs30 mg/kg/day (Low), 180 mg/kg/day (High); 30 monthsDose-dependent inhibition of galactitol in retina (94% at high dose), sciatic nerve, kidney. Prevented corneal endothelial cell enlargement. No effect on lens galactitol or cataract. [1]
STZ-diabetic ratsNot specified; 13 monthsPrevented decrease in DRG sensory neuron cell area and sural nerve fiber size abnormalities. [5]
Zucker diabetic fatty rats10 mg/kg/day; 11 weeksImproved delayed motor nerve conduction velocity. [5]

Position of Zenarestat Among Polyol Pathway-Targeted Therapies

Zenarestat occupies a specific niche within the broader landscape of ARIs developed over several decades. ARIs are broadly categorized based on their chemical structure and resultant physicochemical properties:

  • Carboxylic Acid Derivatives (e.g., Zenarestat, Tolrestat, Epalrestat): Characterized by an ionized carboxyl group. This class generally exhibits lower tissue penetration, particularly into compartments like the lens, compared to neutral inhibitors. Zenarestat exemplifies this limitation; despite achieving high levels of galactitol reduction (94%) in the whole retina of galactosemic dogs, it failed to prevent retinal vascular lesions (pericyte ghost formation, microaneurysms) or cataracts. This starkly contrasted with the neutral hydantoin inhibitor M79175, which effectively prevented both retinal and lens complications in the same model [1]. This suggests Zenarestat may not adequately reach or inhibit aldose reductase within critical cell types like retinal pericytes or lens epithelial cells, potentially due to limited cellular uptake of the charged molecule or failure to inhibit >99% of enzyme activity required in osmotically sensitive cells [1] [6].
  • Hydantoins (e.g., Sorbinil, M79175): Neutral compounds generally exhibiting better tissue penetration. Sorbinil showed mixed results (reduced retinal galactitol but failed clinically), while M79175 demonstrated robust efficacy in preventing retinal and lens changes in dogs [1].
  • Spirosuccinimides (e.g., Ranirestat): Another class of neutral inhibitors.

Table 2: Comparison of Major Aldose Reductase Inhibitor Classes

Chemical ClassExamplesKey FeaturesZenarestat Context
Carboxylic AcidsZenarestat, Tolrestat, Epalrestat, ZopolrestatIonized (charged), variable tissue penetration. Often potent enzyme inhibitors in vitro.Potent in vitro and systemic in vivo (e.g., nerve, kidney). Limited efficacy in retina/lens.
HydantoinsSorbinil, M79175Neutral, generally better tissue penetration. M79175 highly effective in dog models. Sorbinil failed clinically.Zenarestat less effective than M79175 in preventing ocular complications in dogs.
SpirosuccinimidesRanirestatNeutral. Designed for high selectivity and tissue penetration. In clinical development.Different structural class. Ranirestat represents a later generation ARI.

Zenarestat progressed to clinical trials primarily for diabetic neuropathy. While some trials suggested potential benefits, such as increased nerve fiber density [2] [5], its overall clinical efficacy profile was deemed insufficient. Furthermore, its development, along with other potent ARIs like tolrestat (liver toxicity), zopolrestat, and ponalrestat, was ultimately halted due to limited clinical efficacy and/or safety concerns (e.g., zenarestat was associated with elevated creatinine in humans) [2] [3] [7]. Epalrestat remains the only ARI commercially available (in Japan, China, India) for diabetic neuropathy, underscoring the significant challenges faced by this therapeutic class, including Zenarestat. The failure of Zenarestat and similar potent inhibitors highlights the complexity of diabetic complications, suggesting that effective intervention may require targeting the polyol pathway very early in the disease process or in combination with strategies addressing other pathogenic mechanisms (e.g., oxidative stress, AGEs, PKC) [1] [3] [7]. The quest for ARIs with optimal tissue distribution, high specificity, and minimal side effects continues, with natural products and novel synthetic compounds being explored [4] [6].

Properties

CAS Number

112733-06-9

Product Name

Zenarestat

IUPAC Name

2-[3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxoquinazolin-1-yl]acetic acid

Molecular Formula

C17H11BrClFN2O4

Molecular Weight

441.6 g/mol

InChI

InChI=1S/C17H11BrClFN2O4/c18-10-2-1-9(13(20)5-10)7-22-16(25)12-4-3-11(19)6-14(12)21(17(22)26)8-15(23)24/h1-6H,7-8H2,(H,23,24)

InChI Key

SXONDGSPUVNZLO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)N(C(=O)N(C2=O)CC3=C(C=C(C=C3)Br)F)CC(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

(3-(4-bromo-2-fluorobenzyl)-7-chloro-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid
Fk 366
Fk-366
Fk366
FR 74366
FR-74366
FR74366
Zenarestat

Canonical SMILES

C1=CC2=C(C=C1Cl)N(C(=O)N(C2=O)CC3=C(C=C(C=C3)Br)F)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.